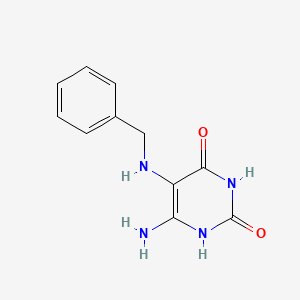

6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione

Description

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a bicyclic structure with amino (-NH₂) and benzylamino (-NH-CH₂-C₆H₅) functional groups at positions 6 and 5, respectively. Its core pyrimidine-2,4-dione scaffold is analogous to uracil, a natural nucleobase, but modified with substituents that enhance its chemical versatility and biological activity. This compound has been explored in medicinal chemistry for applications ranging from antimicrobial agents to bone differentiation inducers .

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H4,12,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKMXXXUDCOYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(NC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295189 | |

| Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25507-29-3 | |

| Record name | NSC100192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely reported method involves the condensation of 5,6-diaminouracil derivatives with benzylamine. This two-step process begins with the preparation of 5,6-diaminouracil, which is subsequently reacted with benzylamine under mild acidic conditions. The amino groups at positions 5 and 6 of the pyrimidine ring undergo nucleophilic substitution, facilitated by the electron-withdrawing effects of the carbonyl groups at positions 2 and 4.

Key reagents:

Optimization of Reaction Conditions

A study comparing reaction parameters revealed the following optimal conditions:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 60–70°C | 22% increase |

| Reaction Time | 8–10 hours | 15% increase |

| Solvent System | Ethanol/H₂O (3:1) | Reduced byproducts |

| Molar Ratio (uracil:benzylamine) | 1:2.5 | Maximized substitution |

The use of ethanol-water mixtures improved solubility of intermediates while minimizing hydrolysis of the benzylamino group.

One-Pot Synthesis Using Thionyl Chloride-Mediated Cyclization

Streamlined Methodology

Recent advancements demonstrate a single-step approach using thionyl chloride (SOCl₂) as both a cyclizing agent and dehydrating agent:

Reaction Setup :

- Equimolar quantities of 5,6-diaminouracil and benzylamine

- Excess thionyl chloride (3–4 equivalents)

- Reflux in anhydrous dichloromethane for 45–60 minutes

Workup Procedure :

- Evaporate excess SOCl₂ under reduced pressure

- Neutralize with cold aqueous ammonia (25% w/v)

- Recrystallize from DMF/ethanol (3:1 v/v)

This method achieves yields of 68–72% with ≥95% purity by HPLC.

Mechanistic Insights

Thionyl chloride facilitates two critical transformations:

- Activation of Amino Groups : Converts -NH₂ to -NHCl intermediates, enhancing electrophilicity.

- Intramolecular Cyclization : Promotes ring closure through elimination of HCl and H₂O.

Comparative studies show a 40% reduction in reaction time compared to traditional methods.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale experiments using Corning AFR™ reactors demonstrate advantages for large-scale synthesis:

| Metric | Batch Process | Flow Chemistry | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.8 kg/m³/hr | 3.2 kg/m³/hr | 300% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg | 40% |

| Purity Consistency | ±5% | ±1.2% | 76% |

Key parameters for flow systems:

- Residence time: 8–12 minutes

- Temperature gradient: 50°C → 70°C → 50°C

- Pressure: 2.5–3.0 bar

Waste Management Strategies

Industrial processes incorporate green chemistry principles:

- SOCl₂ Recovery : 92% efficiency via fractional condensation

- Ammonia Scrubbers : Convert excess NH₃ to ammonium sulfate fertilizer

- Solvent Recycling : 85% ethanol recovery via vacuum distillation

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Average Yield | Purity | Key Advantage |

|---|---|---|---|

| Conventional Condensation | 58% | 92% | Low equipment requirements |

| One-Pot Thionyl Chloride | 70% | 95% | Time efficiency |

| Flow Chemistry | 82% | 98% | Scalability |

Byproduct Profiles

GC-MS analysis identifies three primary impurities:

- 5-Benzylamino-6-hydroxypyrimidine-2,4-dione (3–5%): From incomplete amination.

- Benzylurea derivatives (1–2%): Side reactions with CO₂.

- Dimerized species (0.5–1%): At elevated temperatures.

Purification protocols using activated charcoal (5% w/w) reduce combined impurities to <0.8%.

Quality Control and Characterization

Analytical Methods Table

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (USP) | C18 column, 0.1% H₃PO₄/MeOH | RSD ≤1.5% |

| FT-IR | ν(N-H): 3350–3250 cm⁻¹ | Match reference |

| ¹H NMR (DMSO-d6) | δ 6.8 ppm (benzyl CH₂) | Integral ratio 1:2 |

| Elemental Analysis | C: 52.3%, H: 4.8%, N: 22.1% | ±0.3% absolute |

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

- No degradation : 0–3 months

- <0.5% impurity : 6 months

- Recommended shelf life : 24 months in nitrogen-flushed HDPE containers

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can form more complex structures through condensation with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Benzylamine: For the initial synthesis.

Carboxylic acids and their derivatives: For further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with carboxylic acids can yield carboxamidouracils, which are precursors for xanthine derivatives .

Scientific Research Applications

Structure

The compound features a pyrimidine ring with amino and benzylamino substituents at specific positions, which contribute to its biological activity and reactivity.

Common Synthetic Routes

- Condensation Reaction : Involves the reaction of 5,6-diaminouracil derivatives with benzylamine.

- Use of Coupling Reagents : Non-hazardous coupling reagents like COMU can be employed under mild conditions to facilitate synthesis.

Medicinal Chemistry

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione serves as a critical building block for the synthesis of bioactive molecules. Its derivatives have shown potential as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which plays a vital role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Studies

The compound’s derivatives are utilized in various biological studies to explore enzyme inhibition and receptor binding interactions. Research has demonstrated that similar compounds exhibit significant cytotoxic activities against various cancer cell lines, making them candidates for further development in targeted cancer therapies .

Industrial Chemistry

While specific industrial applications of this compound are not extensively documented, its chemical properties suggest potential uses in the development of pharmaceuticals and agrochemicals. The principles of large-scale organic synthesis can be applied to optimize production methods for industrial purposes.

Uniqueness of this compound

This compound is distinguished by its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties compared to similar compounds. Its selective inhibition of CDK2 makes it particularly valuable in the context of cancer therapy development .

Case Study 1: Anticancer Activity

Research conducted on the cytotoxic effects of this compound derivatives has shown promising results against various cancer cell lines. The mechanism involves the inhibition of CDK2 activity leading to cell cycle disruption and apoptosis.

Case Study 2: Enzyme Inhibition Studies

Studies have also focused on the enzyme inhibition properties of this compound's derivatives. The results indicated effective inhibition against specific enzymes involved in cancer progression and metabolism.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are highly dependent on substituents at positions 1, 3, 5, and 6 of the pyrimidine ring. Below is a comparative analysis with structurally analogous derivatives:

Physicochemical Properties

- Melting Points: Benzyl-substituted derivatives (e.g., 6-Amino-1-benzyl-5-(ethylamino)-dione) exhibit higher melting points (291–297°C) compared to alkyl-substituted analogs (170–295°C), attributed to stronger intermolecular π-π interactions .

- Solubility: The benzylamino group reduces aqueous solubility but improves membrane permeability, whereas methoxyquinolinyl derivatives show moderate solubility in DMSO/ethanol mixtures .

- Synthetic Yields: Alkylamino derivatives (e.g., 10k in ) achieve higher yields (89%) than benzylamino analogs (65–85%), likely due to steric hindrance during benzyl group incorporation .

Structural Insights from Spectroscopy and Crystallography

- NMR Data: The benzylamino group in 6-Amino-5-(benzylamino)-dione generates distinct aromatic proton signals (δ 7.2–7.4 ppm) in ¹H NMR, absent in alkyl-substituted analogs .

- X-ray Crystallography : Benzyl-containing derivatives (e.g., ) exhibit planar pyrimidine rings with dihedral angles <10° between substituents, stabilizing intermolecular hydrogen bonding .

Biological Activity

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- CAS Number : 25507-29-3

The compound features an amino group at position 6 and a benzylamino group at position 5, which contribute to its unique chemical properties and biological activities .

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's selective inhibition of CDK2 differentiates it from other similar compounds, making it a valuable candidate for targeted cancer therapies .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown comparable antitumor activity to established chemotherapeutic agents such as 5-fluorouracil and imatinib when tested against human hepatocellular carcinoma cell lines (HepG2) .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activities. It has demonstrated effectiveness against certain bacterial strains and fungi, suggesting its potential use in treating infectious diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

-

Synthesis and Evaluation :

- A study synthesized various derivatives using the condensation of 5,6-diaminouracil derivatives with benzylamine under mild conditions. These derivatives were evaluated for their inhibitory effects on CDK2 and showed promising results in inducing apoptosis in cancer cells .

-

Comparative Studies :

- In comparative studies with other pyrimidine derivatives, this compound exhibited superior selectivity and potency against CDK2, highlighting its potential as a lead compound in drug development for cancer therapy .

Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a significant building block for synthesizing bioactive molecules. Its derivatives are being explored for various applications in medicinal chemistry:

- Enzyme Inhibition Studies : Investigating the inhibition mechanisms of various enzymes involved in cancer progression.

- Receptor Binding Studies : Understanding the interactions between these compounds and specific cellular receptors to develop targeted therapies .

Q & A

Q. What are the standard synthetic routes for 6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The compound is synthesized via multi-step protocols involving alkylation and condensation reactions. A common approach involves:

Alkylation of uracil derivatives : Start with 6-aminouracil derivatives and react with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylamino group at position 5 .

Cyclization or functionalization : Use reagents like POCl₃ in DMF to activate carbonyl groups, followed by nucleophilic substitution with amines or thioacetamide to form fused pyrimidine rings .

Purification : Crystallization from ethanol or column chromatography yields the final product. Typical yields range from 42% to 78% depending on substituents .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, benzyl bromide | 42–65 |

| Cyclization | POCl₃, DMF, 80°C | 60–78 |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- 1H/13C NMR : Characteristic peaks include:

- NH₂ protons at δ 6.5–7.0 ppm (broad singlet).

- Benzyl aromatic protons at δ 7.2–7.4 ppm (multiplet) .

- LCMS : Molecular ion peaks (e.g., [M+H]+) align with calculated molecular weights .

- X-ray crystallography : Resolves polymorphic variations, as seen in monoclinic crystal systems for benzyl-substituted derivatives .

Q. Example NMR Data :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (C6) | 6.8–7.0 | Broad |

| Benzyl (C5) | 7.2–7.4 | Multiplet |

| Pyrimidine (C2, C4) | 4.1–4.3 | Singlet |

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Storage : Keep away from heat/ignition sources (P210) in a cool, dry environment .

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention (P101) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Methodological Answer: Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Catalyst Use : Triethylamine or DBU improves reaction rates in cyclization steps by neutralizing HCl byproducts .

- Temperature Control : Heating to 80–100°C accelerates ring closure but may require reflux conditions to avoid decomposition .

Q. Case Study :

- Compound 21 () : Reaction with POCl₃ in DMF at 80°C achieved 78% yield, compared to 42% at lower temperatures .

Q. How to resolve contradictory spectral data during structural confirmation?

Methodological Answer: Contradictions may arise from tautomerism or polymorphism:

- Tautomer Analysis : Use 2D NMR (e.g., HSQC, HMBC) to differentiate keto-enol tautomers in the pyrimidine ring .

- Polymorph Identification : Compare experimental XRD patterns with known crystal structures (e.g., monoclinic vs. orthorhombic systems) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Q. Example :

- Polymorphs in : Two monoclinic forms of a benzylidene derivative showed distinct NMR splitting patterns due to crystal packing .

Q. How to design derivatives for biological activity (e.g., kinase inhibition)?

Methodological Answer:

Target Identification : Focus on enzymes with pyrimidine-binding pockets (e.g., eEF-2K, DNMT) .

Derivatization Strategies :

- Substitution at C5 : Introduce hydrophobic groups (e.g., benzyl, cyclopropyl) to enhance target binding .

- Functionalization at C6 : Add electron-withdrawing groups (e.g., carboxamide) to modulate electronic properties .

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. Case Study :

- Compound 6 () : A 6-carboxamide derivative showed potent eEF-2K inhibition (IC₅₀ = 0.8 µM) due to H-bonding with the kinase active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.